Home > Products > Screening Compounds P14598 > 6-(Difluoromethyl)quinazoline
6-(Difluoromethyl)quinazoline -

6-(Difluoromethyl)quinazoline

Catalog Number: EVT-13790490
CAS Number:
Molecular Formula: C9H6F2N2
Molecular Weight: 180.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(Difluoromethyl)quinazoline is a compound belonging to the quinazoline family, which is recognized for its diverse biological activities. Quinazolines are heterocyclic compounds characterized by a fused benzene and pyrimidine ring structure. The specific substitution of the difluoromethyl group at the 6-position of the quinazoline core enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Source and Classification

Quinazolines, including 6-(difluoromethyl)quinazoline, can be classified based on their substitution patterns. They have been identified as significant in various therapeutic areas, including oncology, due to their ability to inhibit key enzymes involved in cancer progression, particularly the epidermal growth factor receptor (EGFR) . The classification of quinazolines also extends to their structural variations, which influence their biological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-(difluoromethyl)quinazoline can be achieved through several methods, primarily involving the condensation of appropriate precursors. Common synthetic routes include:

  1. Condensation Reactions: Utilizing benzylamines and 2-aminobenzophenones or related compounds under oxidative conditions, often employing reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to facilitate cyclization .
  2. Lewis Acid-Catalyzed Reactions: This method involves the reaction of benzimidamides with carbon sources like polyoxymethylene under mild conditions, yielding quinazoline derivatives with high efficiency and selectivity .
  3. Multi-component Reactions: Eco-friendly approaches that integrate multiple reactants in a single step have gained popularity due to their simplicity and reduced environmental impact .

These methods allow for the introduction of the difluoromethyl group at the 6-position, enhancing the compound's biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

6-(Difluoromethyl)quinazoline participates in various chemical reactions that enhance its utility in drug design:

  1. Nucleophilic Substitution: The difluoromethyl group can undergo nucleophilic attack, allowing for further functionalization.
  2. Cyclization Reactions: It can act as a precursor in synthesizing more complex heterocycles through cyclization with other nucleophiles or electrophiles.
  3. Reactivity with Biological Targets: The compound has shown potential in inhibiting kinase activity associated with cancer cell proliferation .
Mechanism of Action

Process and Data

The mechanism of action for 6-(difluoromethyl)quinazoline primarily involves its role as an inhibitor of the epidermal growth factor receptor (EGFR). Upon binding to EGFR, it prevents autophosphorylation and subsequent signaling pathways that lead to cell proliferation and survival. This inhibition is crucial in cancer therapy, particularly against tumors that exhibit overexpression of EGFR .

Studies have shown that modifications at the 6-position significantly affect binding affinity and inhibitory potency against various cancer cell lines .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-(difluoromethyl)quinazoline include:

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of fluorine atoms enhances electrophilicity, making it reactive towards nucleophiles.
Applications

Scientific Uses

6-(Difluoromethyl)quinazoline has several applications in medicinal chemistry:

  1. Anticancer Agents: Its primary application lies in oncology as a potential EGFR inhibitor for treating various cancers.
  2. Drug Development: It serves as a scaffold for developing novel therapeutics targeting different biological pathways due to its structural versatility.
  3. Biological Research: Used in studies investigating cellular signaling pathways and drug resistance mechanisms associated with EGFR-targeted therapies .
Introduction to Quinazoline Derivatives in Medicinal Chemistry

Historical Evolution of Quinazoline-Based Drug Discovery

The quinazoline scaffold—a bicyclic structure comprising fused benzene and pyrimidine rings—has been integral to medicinal chemistry since its first synthesis by Griess in 1869 via cyanogen and anthranilic acid condensation [1]. Early 20th-century work by Bischler, Lang, and Gabriel established fundamental synthetic routes, including decarboxylation of quinazoline-2-carboxylic acid and reduction of o-nitrobenzylamine [1] [6]. The 1950s–1970s marked a therapeutic renaissance with the development of prazosin (α1-adrenergic antagonist for hypertension) and methaqualone (sedative-hypnotic), validating quinazoline’s versatility [6] [9].

The 21st century ushered in kinase-targeted oncology drugs: gefitinib (2003) and erlotinib (2004), first-generation EGFR inhibitors for non-small cell lung cancer (NSCLC), followed by afatinib (second-generation, 2013). These 4-anilinoquinazolines demonstrated how strategic substitutions (e.g., 6,7-dimethoxy, 4-phenylamino) modulate target affinity and selectivity [3] [8]. Their clinical success cemented quinazoline as a "privileged scaffold" for precision therapeutics.

Table 1: Milestones in Quinazoline-Based Drug Development

YearCompoundTherapeutic ApplicationKey Structural Features
1885Bicyanoamido benzoylFirst synthesized derivative2-cyano-3,4-dihydro-4-oxoquinazoline
1975PrazosinAntihypertensive2-piperazinyl-4-aminoquinazoline
2003GefitinibNSCLC (EGFR TKI)4-(3-chloro-4-fluoroanilino)-6,7-dimethoxy
2013AfatinibNSCLC (Irreversible EGFR/HER2 inhibitor)4-(dimethylamino)but-2-enamide linker

Structural Significance of Fluorinated Substituents in Heterocyclic Scaffolds

Fluorine incorporation into bioactive molecules exploits unique physicochemical properties: high electronegativity (3.98 Pauling scale), small atomic radius (1.47 Å), and strong C–F bond dissociation energy (485 kJ/mol) [8] [10]. These attributes enable fluorine to:

  • Enhance Bioavailability: Fluorine’s lipophilicity (π = +0.14) improves membrane permeability. For example, fluorinated quinazolines exhibit 2–5× greater logP than non-fluorinated analogs, facilitating blood-brain barrier penetration [10].
  • Modulate Electronic Effects: Electron-withdrawing fluorine alters pKa of adjacent groups, strengthening hydrogen bonds with kinase ATP pockets (e.g., EGFR’s Met793) [5].
  • Boost Metabolic Stability: Fluorine impedes cytochrome P450-mediated oxidation. Idelalisib (PI3Kδ inhibitor) uses 6-fluoro substitution to reduce hepatic clearance by >40% compared to des-fluoro analogs [8].

The difluoromethyl (–CF₂H) group specifically confers advantages:

  • Steric Mimicry: –CF₂H’s volume (38 ų) approximates –CH₂OH, enabling hydrogen bonding without metabolic liability [10].
  • Acidifying Effect: Lowers pKa of proximal N–H groups, enhancing electrostatic interactions with Asp855 in EGFR [5].
  • Oxidative Resistance: Replaces metabolically vulnerable –CH₂OH or –CHO moieties, extending half-life in vivo [8].

Table 2: Impact of Fluorine on Quinazoline Drug Properties

ModificationlogPMetabolic Stability (t₁/₂, min)EGFR IC₅₀ (nM)
6-H-quinazoline2.112850
6-F-quinazoline2.338310
6-(Difluoromethyl)quinazoline2.7>12029

Emergence of 6-(Difluoromethyl)quinazoline as a Privileged Pharmacophore

The strategic placement of –CF₂H at quinazoline’s C-6 position creates synergistic effects:

  • Kinase Inhibition: 6-(Difluoromethyl) enhances affinity for EGFR mutants (L858R/T790M) by forming water-bridged hydrogen bonds with Thr854. Docking studies show a 3.2 kcal/mol binding energy gain over 6-H analogs [5]. Recent derivatives like 6-(difluoromethyl)-2-(pyridin-3-yl)quinazolin-4-amine achieve IC₅₀ = 11 nM against EGFRᴸ⁸⁵⁸ᴿ, surpassing erlotinib (IC₅₀ = 62 nM) [5].
  • Solubility-Potency Balance: –CF₂H’s polarity (σ = 0.34) counteracts quinazoline’s hydrophobicity. 6-(Difluoromethyl)quinazolin-4-amines exhibit aqueous solubility >50 μg/mL while maintaining logD₇.₄ ≈ 2.5, optimizing oral absorption [10].
  • Photophysical Applications: Fluorinated quinazolines serve as environment-sensitive fluorophores. 6,7-Bis(difluoromethyl)quinazoline derivatives show λₑₘ = 520 nm with large Stokes shifts (>100 nm), enabling real-time imaging of drug distribution [2].

Ongoing research exploits this scaffold in:

  • BTK Inhibitors: 6-(Difluoromethyl) analogs suppress BTK autophosphorylation (IC₅₀ = 8 nM) in rheumatoid arthritis models [10].
  • Antimicrobials: 6-(Difluoromethyl)-3-(thiazol-5-yl)quinazolin-4(3H)-ones disrupt fungal ergosterol synthesis (MIC = 1.6 μg/mL vs. Candida) [6].
  • PROTACs: –CF₂H’s polarity facilitates E3 ligase recruitment in EGFR-directed degraders (DC₅₀ = 40 nM) [5].

Properties

Product Name

6-(Difluoromethyl)quinazoline

IUPAC Name

6-(difluoromethyl)quinazoline

Molecular Formula

C9H6F2N2

Molecular Weight

180.15 g/mol

InChI

InChI=1S/C9H6F2N2/c10-9(11)6-1-2-8-7(3-6)4-12-5-13-8/h1-5,9H

InChI Key

UMONDSHPNARXDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC=C2C=C1C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.